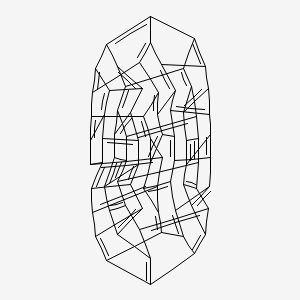

Fullerene C78

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fullerene C78 is a carbon-based molecule that belongs to the family of fullerenes. Fullerenes are a unique class of carbon molecules that have a spherical shape and are composed of carbon atoms arranged in a hexagonal pattern. This compound is one of the larger fullerenes, with 78 carbon atoms arranged in a spherical structure. This molecule has attracted significant scientific interest due to its potential applications in various fields, including materials science, nanotechnology, and medicine.

Wissenschaftliche Forschungsanwendungen

Molekularelektronik

Fulleren, einschließlich C78, weisen eine hohe Supraleitfähigkeit auf, was sie ideal für den Einsatz in der molekularen Elektronik macht {svg_1}. Ihr quasi-eindimensionales Verhalten hat wichtige Auswirkungen auf ihre Verwendung in elektronischen Geräten {svg_2}.

Biomedizin

Die käfigartige Struktur von Fullerenen bietet ein immenses Potenzial für den Einsatz als therapeutische Wirkstoffe {svg_3}. Sie sind klein und sehr stabil, was sie ideal für die Medikamentenabgabe und andere medizinische Anwendungen macht {svg_4}.

Antioxidative Eigenschaften

Fulleren besitzen antioxidative Eigenschaften, die sie für die Behandlung einer Vielzahl von Krankheiten, einschließlich Krebs und neurodegenerativer Erkrankungen, nützlich machen {svg_5}. Sie zeigen einen verbesserten Permeabilitäts- und Retentions-Effekt (EPR) in der Tumormasse, wodurch die ROS-Konzentration verringert wird, ohne verbraucht zu werden, und somit als Radikalfänger wirken {svg_6}.

Entzündungshemmende Eigenschaften

Forschungen haben gezeigt, dass Fulleren entzündungshemmende Eigenschaften aufweisen {svg_7}, die bei der Behandlung von Krankheiten, bei denen Entzündungen eine Schlüsselrolle spielen, von Vorteil sein könnten.

Stärkung des Immunsystems

Es wurde gezeigt, dass Fulleren das Immunsystem stärken {svg_8}, was möglicherweise dazu verwendet werden könnte, die natürlichen Abwehrkräfte des Körpers gegen Krankheiten zu stärken.

Nanotechnologie

Die fünfzählige lokale Symmetrie von Fullerenen macht sie ideal für die Derivatisierung und hat eine breite Palette potenzieller Anwendungen in der Nanotechnologie eröffnet {svg_9}.

Energiespeicherung

Es wurden erhebliche Fortschritte bei der Entwicklung von Fulleren-basierten Verbindungen für den Einsatz in verschiedenen Anwendungen, einschließlich der Energiespeicherung, erzielt {svg_10}.

Schmierung

Es wurde festgestellt, dass Fullerenmaterialien Anwendungen im Bereich der Schmierung haben {svg_11}.

Wirkmechanismus

Target of Action

Fullerene C78 is a molecule made up of 78 carbon atoms arranged in a series of interlocking hexagons and pentagons .

Mode of Action

The mode of action of this compound is largely dependent on its structure. The molecule interacts with its targets through its unique carbon arrangement . The formation mechanism of fullerenes, including this compound, has been an intriguing question for chemists, physicists, and astronomers . Different mechanisms with various precursors, including small carbon fragments, polyaromatic hydrocarbons, and graphene, have been proposed and studied .

Biochemical Pathways

It has been suggested that fullerenes can affect several genes, primarily from the point of view of toxicity .

Pharmacokinetics

It is known that the molecule is solid at room temperature and has a melting point of over 350°c .

Result of Action

It has been suggested that the molecule’s unique structure allows it to interact with a variety of other molecules, potentially leading to a wide range of effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formation of fullerenes has been observed in high-temperature environments, such as those created by vaporizing carbon in a helium atmosphere .

Biochemische Analyse

Biochemical Properties

Fullerene C78 plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It has been observed to interact with enzymes, proteins, and other biomolecules through non-covalent interactions such as van der Waals forces and π-π stacking. For instance, this compound can bind to the active sites of certain enzymes, potentially inhibiting or modifying their activity. This interaction can alter the enzyme’s conformation and affect its catalytic efficiency . Additionally, this compound has been shown to interact with proteins involved in cellular signaling pathways, influencing their function and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in oxidative stress response, leading to changes in the levels of reactive oxygen species (ROS) within cells . This modulation can impact cellular metabolism and energy production, as well as the overall health and viability of the cells. Furthermore, this compound has been reported to affect cell signaling pathways such as the MAPK and NF-κB pathways, which are crucial for cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to biomolecules, including enzymes and proteins, thereby altering their function. For instance, this compound can inhibit the activity of certain enzymes by occupying their active sites or inducing conformational changes that reduce their catalytic efficiency . Additionally, this compound can interact with transcription factors and other regulatory proteins, leading to changes in gene expression. These interactions can result in the upregulation or downregulation of specific genes, thereby influencing cellular processes such as metabolism, stress response, and apoptosis.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under various conditions, but its long-term effects on cellular function can vary. Over time, this compound may undergo degradation or chemical modifications that alter its interactions with biomolecules . In in vitro studies, prolonged exposure to this compound has been associated with changes in cell viability and function, suggesting potential long-term impacts on cellular health. In in vivo studies, the stability and degradation of this compound can influence its bioavailability and efficacy, as well as its potential toxicity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At higher doses, this compound can induce toxic effects, including inflammation, oxidative damage, and cell death. These adverse effects are likely due to the accumulation of this compound in tissues and its interaction with cellular components. Threshold effects have been observed, where the beneficial effects of this compound are outweighed by its toxicity at higher concentrations.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It has been shown to affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For example, this compound can inhibit the activity of enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle, leading to changes in energy production and metabolic homeostasis. Additionally, this compound can interact with cofactors such as NADH and FADH2, influencing their availability and utilization in metabolic reactions.

Eigenschaften

IUPAC Name |

tetracontacyclo[25.6.5.516,28.44,32.35,11.321,34.28,10.212,15.222,35.229,31.113,20.124,38.02,6.014,19.017,25.018,23.030,37.033,36.547,54.446,53.448,58.126,51.150,52.03,45.07,42.09,61.039,40.041,43.044,63.049,76.055,78.056,62.057,68.059,64.060,67.065,69.066,71.070,73.072,75.074,77]octaheptaconta-1,3(45),4(48),5(61),6,8,10,12,14,16,18,20,22,24(39),25,27(38),28,30,32,34(42),35(40),36,41(43),44(63),46,49(76),50(77),51,53,55(78),56(62),57,59,64,66,68,70(73),71,74-nonatriacontaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C78/c1-2-6-14-30-22-10(2)26-25-9(1)21-29-13-5(1)17-18(6)38-34(14)58-72-50(30)66-42(22)54-46(26)69-45(25)53-41(21)65-49(29)71-57-33(13)37(17)61-62(38)78-64-40-20-8-4-3-7-15-31-23-11(3)27-28-12(4)24-32-16(8)36(40)60(76(58)78)74(72)52(32)68(66)44(24)56(54)48(28)70(69)47(27)55(53)43(23)67(65)51(31)73(71)59-35(15)39(19(7)20)63(64)77(61)75(57)59 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VELSFHQDWXAPNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C3C4=C5C6=C7C8=C9C%10=C%11C%12=C%13C%14=C%15C%16=C%12C%12=C%17C%18=C%16C%16=C%19C%20=C(C1=C5C(=C%18%20)C%17=C6C8=C%11%12)C1=C5C%19=C6C8=C%11C5=C5C(=C21)C1=C3C2=C3C%12=C1C1=C5C%11=C5C%11=C8C(=C%14C8=C%11C%11=C%14C(=C%12C1=C%115)C1=C3C(=C9C3=C1C%14=C8C%13=C%103)C7=C42)C6=C%16%15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

936.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.